Cas no 927996-69-8 (2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine)

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine structure
927996-69-8 structure
商品名:2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine
CAS番号:927996-69-8
MF:C15H14FN3
メガワット:255.290166378021
CID:4665738

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine
    • 1H-Benzimidazole-1-ethanamine, α-(4-fluorophenyl)-
    • インチ: 1S/C15H14FN3/c16-12-7-5-11(6-8-12)13(17)9-19-10-18-14-3-1-2-4-15(14)19/h1-8,10,13H,9,17H2
    • InChIKey: HTDKHVUZOKNNEP-UHFFFAOYSA-N
    • ほほえんだ: C(N1C=NC2=CC=CC=C12)C(C1C=CC(F)=CC=1)N

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-42592-0.25g
2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine
927996-69-8 95.0%
0.25g
$188.0 2025-02-19
Enamine
EN300-42592-5.0g
2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine
927996-69-8 95.0%
5.0g
$1364.0 2025-02-19
Enamine
EN300-42592-0.5g
2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine
927996-69-8 95.0%
0.5g
$353.0 2025-02-19
Enamine
EN300-42592-2.5g
2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine
927996-69-8 95.0%
2.5g
$923.0 2025-02-19
1PlusChem
1P019V7V-1g
2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine
927996-69-8 95%
1g
$643.00 2024-04-20
Aaron
AR019VG7-50mg
2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine
927996-69-8 95%
50mg
$146.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1319808-500mg
2-(1h-1,3-Benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine
927996-69-8 95%
500mg
¥8255.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1319808-2.5g
2-(1h-1,3-Benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine
927996-69-8 95%
2.5g
¥23254.00 2024-04-25
1PlusChem
1P019V7V-10g
2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine
927996-69-8 98%
10g
$2564.00 2023-12-15
A2B Chem LLC
AV39179-100mg
2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine
927996-69-8 95%
100mg
$174.00 2024-07-18

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine 関連文献

2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amineに関する追加情報

Research Briefing on 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine (CAS: 927996-69-8)

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine (CAS: 927996-69-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzimidazole and fluorophenyl moieties, exhibits potential therapeutic properties, particularly in the context of central nervous system (CNS) disorders and oncology. Recent studies have explored its pharmacological profile, including its binding affinity, metabolic stability, and potential as a lead compound for drug development.

One of the key findings from recent research is the compound's interaction with serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. These receptors are implicated in various psychiatric and neurological conditions, such as depression, anxiety, and schizophrenia. Preliminary in vitro assays have demonstrated that 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine acts as a partial agonist at these receptors, suggesting its potential utility in modulating serotoninergic pathways. Further in vivo studies are warranted to elucidate its efficacy and safety profile.

In addition to its CNS applications, this compound has shown promise in oncology research. Recent investigations have highlighted its ability to inhibit certain kinase enzymes involved in tumor proliferation and metastasis. Specifically, it has been observed to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. These findings position 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine as a potential candidate for targeted cancer therapy, although further preclinical studies are necessary to validate these effects.

The synthetic route and structural optimization of this compound have also been a focus of recent research. Modifications to the benzimidazole core and the fluorophenyl side chain have been explored to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. Computational modeling and structure-activity relationship (SAR) studies have provided valuable insights into the molecular determinants of its activity, guiding the design of more potent and selective analogs.

Despite these promising developments, challenges remain in the translation of 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine into clinical applications. Issues such as off-target effects, potential toxicity, and formulation stability need to be addressed through rigorous preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial to advancing this compound through the drug development pipeline.

In conclusion, 2-(1H-1,3-benzodiazol-1-yl)-1-(4-fluorophenyl)ethan-1-amine represents a versatile scaffold with significant potential in both CNS and oncology therapeutics. Continued research into its mechanisms of action, structural optimization, and preclinical evaluation will be essential to unlocking its full therapeutic potential. This briefing underscores the importance of interdisciplinary collaboration and innovative approaches in the pursuit of novel bioactive compounds.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd